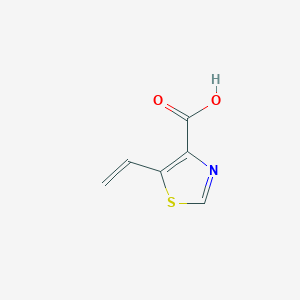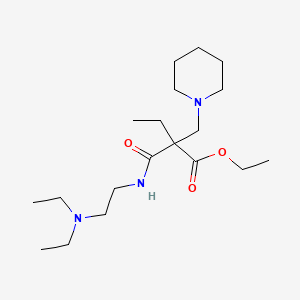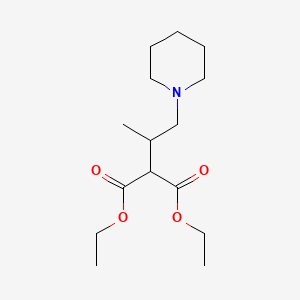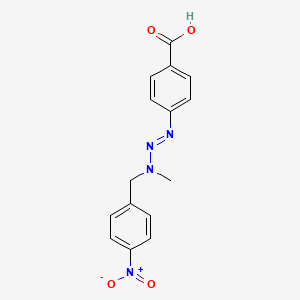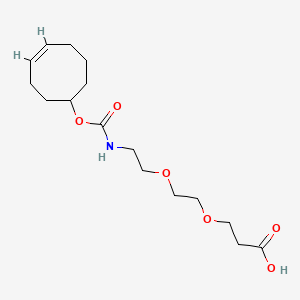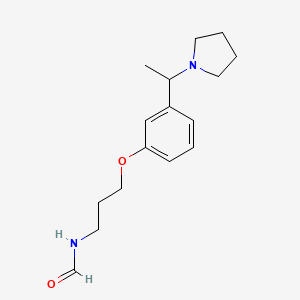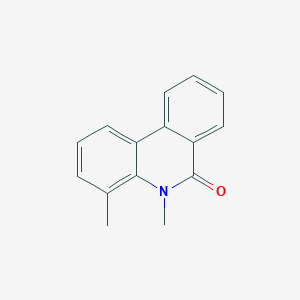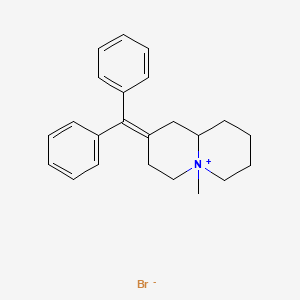
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This particular compound features a fluorine atom and two methyl groups, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. For Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci), a common synthetic route includes the reaction of 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloro-6-methoxyquinoxaline in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, electroluminescent materials, and organic semiconductors.
Wirkmechanismus
The mechanism of action of Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and used in various therapeutic applications.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
Quinoxaline,7-fluoro-1,2,3,4-tetrahydro-1,3-dimethyl-(9ci) is unique due to the presence of the fluorine atom and methyl groups, which can enhance its biological activity and chemical stability compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C10H13FN2 |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
6-fluoro-2,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13FN2/c1-7-6-13(2)10-5-8(11)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |
InChI-Schlüssel |
HWCAQPPMRLMQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C2=C(N1)C=CC(=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



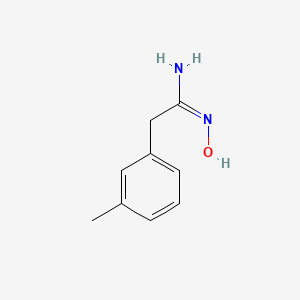
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
